2-(4-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
Description
2-(4-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a synthetic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
Molecular Formula |
C19H17N5O2S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H17N5O2S/c1-12-6-8-16(9-7-12)26-11-17(25)20-15-5-3-4-14(10-15)18-23-24-13(2)21-22-19(24)27-18/h3-10H,11H2,1-2H3,(H,20,25) |
InChI Key |
FSGWJGINWFFQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves multiple steps. One common method includes the reaction of 4-methylphenol with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride. This intermediate is then reacted with 3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit shikimate dehydrogenase, an essential enzyme in the biosynthesis of chorismate, which is a precursor for the synthesis of aromatic amino acids in microorganisms . This inhibition disrupts the metabolic pathways, leading to the antimicrobial effects observed .
Comparison with Similar Compounds
Similar Compounds
- 6-substituted-3-(4-substituted phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles
- 6-mercapto-3-(4-substituted phenoxy-methyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles
Uniqueness
2-(4-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazolothiadiazole derivatives. Its ability to inhibit shikimate dehydrogenase makes it a promising candidate for the development of new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
